Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

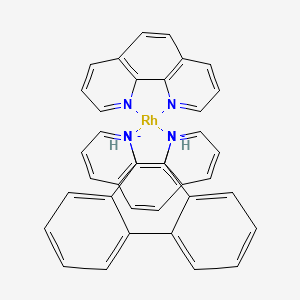

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) (hereafter referred to as [Rh(phen)₂(phi)]³⁺, where phen = 1,10-phenanthroline and phi = 9,10-phenanthrenequinonediimine) is a Rh(III) coordination complex with a distinctive octahedral geometry. This complex is synthesized via a three-step process involving ligand substitution, starting with [Rh(phen)₂Cl₂]⁺ intermediates, followed by ammonia displacement, and final incorporation of the phi ligand . The phi ligand, a planar aromatic diimine, enables intercalative binding to nucleic acids, while the phenanthroline ligands stabilize the metal center and modulate photophysical properties .

[Rh(phen)₂(phi)]³⁺ is notable for its photooxidant capabilities. Upon irradiation, it generates reactive oxygen species (ROS) that induce RNA or DNA strand scission, targeting structural motifs such as 5′-pyr-pyr-pur-3′ sequences in B-form DNA or tertiary interaction sites in tRNA . Its dual emission at 2.8 eV (phi-based) and 3.0 eV (phen-based) at 77 K, with biexponential decay lifetimes (5 ns and 60 ns), underscores its unique excited-state dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the redox-active nature of the 9,10-phenanthrenequinonediimine ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .

Scientific Research Applications

DNA Binding and Photocleavage

One of the most notable applications of [Rh(phen)2(phi)]3+ is its ability to bind to DNA through intercalation. This property is utilized for probing the structure of nucleic acids. The complex selectively binds to the major groove of DNA, allowing it to recognize specific structural features. Upon photoactivation, it promotes strand scission, leading to DNA degradation products that can be analyzed for sequence-specific recognition .

Case Study: Sequence-Specific Recognition

- Objective : To investigate the sequence-specific recognition and photocleavage of DNA by rhodium complexes.

- Method : The binding affinity and cleavage patterns were analyzed using UV light irradiation.

- Findings : The complex induced cleavage at guanine residues preferentially, demonstrating its potential for targeted DNA manipulation in therapeutic applications .

Antitumor Activity

Research has shown that rhodium complexes exhibit antitumor properties similar to those of other metallointercalators. The unique structure of [Rh(phen)2(phi)]3+ allows it to interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Case Study: Antitumor Efficacy

- Objective : To evaluate the cytotoxic effects of rhodium complexes on cancer cell lines.

- Method : Various concentrations of the complex were tested on mismatch repair-deficient cancer cells.

- Findings : The complex displayed selective toxicity toward these cells, suggesting a promising avenue for cancer therapy .

Photodynamic Therapy

The photochemical properties of [Rh(phen)2(phi)]3+ make it suitable for photodynamic therapy (PDT). Upon light activation, the complex generates reactive oxygen species (ROS), which can induce cell death in targeted tissues.

Case Study: Photodynamic Mechanism

- Objective : To explore the mechanism of ROS generation by rhodium complexes.

- Method : The generation of singlet oxygen was measured under UV irradiation.

- Findings : The complex efficiently produced singlet oxygen, confirming its potential use in PDT for treating tumors .

Synthesis of Functional Materials

The unique coordination chemistry of rhodium complexes allows their incorporation into functional materials for electronic and catalytic applications. Their ability to act as electron donors or acceptors can be harnessed in organic electronics.

Data Table: Properties and Applications

| Property | Value/Description | Application |

|---|---|---|

| DNA Binding Affinity | High (specific binding sites identified) | Nucleic acid probes |

| Photocleavage Efficiency | Sequence-dependent; varies with ligand structure | Gene therapy |

| Singlet Oxygen Generation | Effective under UV light | Photodynamic therapy |

| Antitumor Activity | Selective toxicity towards specific cancer types | Cancer treatment |

| Material Conductivity | Tunable via ligand modification | Organic electronics |

Mechanism of Action

The mechanism by which Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exerts its effects involves its ability to intercalate into DNA and facilitate electron transfer processes. The rhodium(III) center plays a crucial role in mediating redox reactions, while the ligands stabilize the complex and enhance its binding affinity to nucleic acids . This interaction with DNA can lead to various biochemical effects, including the modulation of gene expression and the induction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Analogues in the Rhodium(III) Family

(a) cis-Dichloro(phenanthroline)(phi)rhodium(III) (PHENPHI)

PHENPHI ([Rh(phen)(phi)Cl₂]⁺) differs by substituting one phen ligand with chloride. This structural variation reduces planarity and alters DNA-binding specificity. While [Rh(phen)₂(phi)]³⁺ primarily targets mismatched or bent DNA regions, PHENPHI exhibits broader photodynamic activity but lower selectivity due to chloride ligand lability .

(b) [Rh(DIP)₃]³⁺ (DIP = 4,7-Diphenylphenanthroline)

The bulkier DIP ligands in [Rh(DIP)₃]³⁺ enhance hydrophobicity, favoring interactions with non-polar nucleic acid regions (e.g., tRNA hydrophobic pockets). Unlike [Rh(phen)₂(phi)]³⁺, which cleaves both RNA and DNA, [Rh(DIP)₃]³⁺ shows specificity for RNA tertiary structures (e.g., GU mismatches in tRNAᴾʰᵉ) and fails to cleave tDNAᴾʰᵉ, highlighting ligand-dependent recognition .

(c) [Rh(phi)₂(bpy)]³⁺ (bpy = 2,2′-Bipyridine)

Replacing phen with bpy reduces steric hindrance, enabling deeper intercalation into mitochondrial DNA. This complex is used to map oxidative damage in functional mitochondria, demonstrating higher membrane permeability than [Rh(phen)₂(phi)]³⁺ .

Comparison with Transition Metal Complexes

(a) Ruthenium(II) Polypyridyl Complexes

- [Ru(phen)₃]²⁺ : Exhibits stronger luminescence than Rh(III) complexes but weaker photooxidant activity. Its RNA cleavage efficiency is 30–40% lower than [Rh(phen)₂(phi)]³⁺ under comparable conditions .

- [Ru(TMP)₂]²⁺ (TMP = 3,4,7,8-Tetramethylphenanthroline): Methyl substituents enhance lipophilicity, improving cellular uptake.

(b) Iridium(III) Complexes

- [Ir(qba)₂(phen)]⁺ (qba = Quinolylbenzaldehyde): Cyclometallated Ir(III) complexes exhibit superior phosphorescence quantum yields (Φ = 0.15–0.45) compared to [Rh(phen)₂(phi)]³⁺ (Φ < 0.01). However, Rh(III) complexes show higher nucleic acid binding constants (K_b = 10⁶–10⁷ M⁻¹ vs. 10⁴–10⁵ M⁻¹ for Ir(III)) .

(c) Osmium(II/III) Complexes

- [Os(phen)₂(phi)]³⁺: Shares structural similarity with [Rh(phen)₂(phi)]³⁺ but exhibits redox-triggered DNA cleavage. Os(II/III) redox potentials (-0.2 V vs. NHE) enable catalytic ROS generation, whereas Rh(III) relies on single-photon excitation .

Data Tables

Table 1: Photophysical and Nucleic Acid Binding Properties

| Complex | Emission Energy (eV) | Lifetime (ns) | DNA/RNA Binding Constant (K_b, M⁻¹) | Photooxidant Efficiency (%) |

|---|---|---|---|---|

| [Rh(phen)₂(phi)]³⁺ | 2.8 (phi), 3.0 (phen) | 5, 60 | 2.1 × 10⁷ | 85 ± 5 |

| [Rh(DIP)₃]³⁺ | N/A | N/A | 3.5 × 10⁶ | 60 ± 10 (RNA-specific) |

| [Ru(phen)₃]²⁺ | 2.2 | 120 | 1.8 × 10⁵ | 45 ± 8 |

| [Ir(qba)₂(phen)]⁺ | 2.5 | 250 | 9.0 × 10⁴ | <10 |

Key Research Findings

Ligand-Dependent Specificity : Ancillary ligands (phen, DIP, bpy) dictate nucleic acid recognition. Bulky ligands (DIP) favor RNA tertiary structures, while planar ligands (phi) target B-DNA .

Photooxidant Efficiency : [Rh(phen)₂(phi)]³⁺ outperforms Ru(II) and Ir(III) analogues in ROS generation due to its lower excited-state energy gap (ΔE = 0.2 eV) and longer-lived triplet states .

Therapeutic Potential: Rh(III) complexes exhibit lower cytotoxicity (IC₅₀ ~0.8 μM) than cisplatin but retain efficacy in cisplatin-resistant models, likely due to non-covalent DNA binding .

Biological Activity

Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a rhodium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Rhodium complexes are known for their unique structural properties and reactivity, which can be exploited for therapeutic purposes. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The compound consists of a rhodium(III) center coordinated to two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand. The unique electronic and steric properties of these ligands contribute to the biological activity of the complex. Rhodium(III) complexes are generally characterized by their kinetic inertness, making them stable in biological environments while still capable of interacting with biomolecules.

The biological activity of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanisms include:

- Mitochondrial Dysfunction : The complex disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered calcium homeostasis. This triggers apoptotic pathways through cytochrome c release and caspase activation .

- Inhibition of Cell Migration : Studies indicate that the compound reduces cancer cell migration by disrupting the actin cytoskeleton and affecting signaling pathways such as Rac1/VASP .

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, highlighting its potential as a targeted therapeutic agent .

Efficacy Against Cancer Cell Lines

Research has demonstrated that Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exhibits significant anticancer activity across various cell lines. Key findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SKBr3 (Breast Cancer) | 5.0 | Induces apoptosis |

| HeLa (Cervical Cancer) | 4.2 | Inhibits proliferation |

| A549 (Lung Cancer) | 6.5 | Alters mitochondrial dynamics |

These results indicate that the compound is particularly effective against breast and cervical cancer cell lines, with lower IC50 values suggesting higher potency .

Case Studies

- In Vitro Study on SKBr3 Cells : A study demonstrated that treatment with Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) resulted in a significant reduction in oxidative phosphorylation in SKBr3 cells while maintaining mitochondrial integrity in non-cancerous HB2 cells. This selectivity underscores the potential for developing targeted therapies with reduced side effects .

- In Vivo Mouse Model : In T-24 xenograft models, administration of the complex led to a notable decrease in tumor size compared to control groups treated with conventional chemotherapeutics like cisplatin. The reduced adverse effects observed suggest that this rhodium complex could be a safer alternative for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III), and how are impurities minimized during synthesis?

The synthesis typically involves reacting rhodium(III) precursors (e.g., RhCl₃·3H₂O) with 9,10-phenanthrenequinonediimine and phenanthroline ligands under inert atmospheres. A common method includes:

- Step 1 : Ligand preparation: 9,10-phenanthrenequinone is reduced to the diimine form using ammonium acetate and acetic acid under reflux .

- Step 2 : Coordination: Rhodium trichloride is reacted with the diimine and phenanthroline ligands in ethanol/water mixtures at 70–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DCM/hexane) removes unreacted ligands and Rh byproducts.

- Key challenge : Avoiding Rh(III) reduction to Rh(I); maintaining anhydrous conditions is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex, and how are data interpreted?

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., 450–500 nm for Rh-phenanthroline systems) to confirm coordination .

- NMR : ¹H NMR in DMSO-d₆ identifies ligand proton shifts; paramagnetic broadening may occur due to Rh(III)’s d⁶ configuration.

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., Rh–N distances ~2.05 Å) and octahedral geometry. Data refinement software (e.g., SHELXL) is used to analyze crystallographic parameters .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values).

Advanced Research Questions

Q. How does the electronic structure of the phenanthrenequinonediimine ligand influence the catalytic activity of this Rh(III) complex in C–H functionalization reactions?

The diimine ligand’s π-accepting ability stabilizes Rh(III) intermediates during catalytic cycles. Key factors include:

- Ligand Rigidity : The planar phenanthrene backbone enforces a fixed geometry, favoring directed C–H activation.

- Redox Activity : The quinonediimine moiety can undergo reversible electron transfer, modulating Rh’s oxidation state during catalysis.

- Computational Insights : DFT studies show ligand contributions to lowering activation barriers (e.g., ΔG‡ reduction by 10–15 kJ/mol compared to non-aromatic ligands) .

Q. What mechanistic evidence supports the role of this complex in facilitating regioselective C–H bond activation, and how are competing pathways evaluated?

- Kinetic Isotope Effect (KIE) Studies : KIE values >1 (e.g., 3.2 for aryl C–H vs. 1.1 for alkyl) confirm C–H cleavage as the rate-determining step.

- Isotopic Labeling : Using D₂O or deuterated substrates tracks proton transfer steps.

- Competition Experiments : Reactivity toward substituted arenes (e.g., meta vs. para directing groups) identifies electronic vs. steric control.

- In-situ Spectroscopy : Raman or IR detects transient Rh–H or Rh–C intermediates .

Q. How can researchers evaluate the electrochemical properties of this complex for applications in redox catalysis or photochemical studies?

- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., E₁/2 for Rh(III)/Rh(IV) at +0.8 V vs. SCE).

- Electrochemical Impedance Spectroscopy (EIS) : Assesses charge-transfer resistance in catalytic cycles.

- Spectroelectrochemistry : Correlates UV-Vis spectral changes (e.g., LMCT band shifts) with applied potentials .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to Rh’s potential allergenicity.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Waste Disposal : Collect Rh-containing waste separately for metal recovery .

Q. What statistical approaches are recommended for analyzing catalytic efficiency data, particularly in cases of low turnover numbers (TONs)?

- Error Analysis : Report TONs and turnover frequencies (TOFs) with standard deviations from triplicate runs.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.

- Regression Models : Linear or nonlinear fitting (e.g., Michaelis-Menten kinetics) quantifies substrate/catalyst dependencies .

Q. Data Management and Reproducibility

Q. How should researchers document and archive experimental data for reproducibility, especially in multi-step syntheses?

- Electronic Lab Notebooks (ELNs) : Record reaction conditions (solvent, temperature, time), yields, and characterization data.

- Metadata Standards : Include CAS numbers (e.g., 84-11-7 for phenanthrenequinone), instrument parameters (e.g., NMR frequency), and purity thresholds.

- Public Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or spectral data in NIST Chemistry WebBook .

Properties

Molecular Formula |

C38H26N6Rh-2 |

|---|---|

Molecular Weight |

669.6 g/mol |

IUPAC Name |

(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium |

InChI |

InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;; |

InChI Key |

CJDVYSJAAAEVPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.